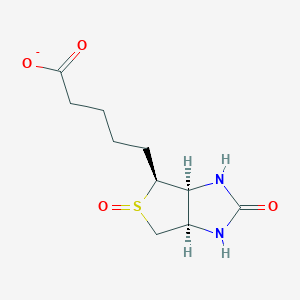
Biotinate sulfoxide(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biotinate sulfoxide(1-) is a monocarboxylic acid anion that is the conjugate base of biotin sulfoxide; major species at pH 7.3. It derives from a biotinate. It is a conjugate base of a biotin sulfoxide.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Specificity
Biotinate sulfoxide has been studied for its chemical synthesis and specificity, particularly in relation to biocytinase. McCormick (1969) synthesized sulfoxides and sulfone of biocytin, noting that biocytinase in rat blood can catalyze cleavage of both these forms, with the d-sulfoxide predominating from chemical synthesis (McCormick, 1969).
Enzymatic Activities
The enzyme biotin sulfoxide reductase, involved in the reduction of biotinate sulfoxide, was characterized by Pollock and Barber (1997). They successfully expressed this enzyme heterologously in Escherichia coli, demonstrating its ability to reduce various sulfoxides, including biotin sulfoxide (Pollock & Barber, 1997).
Biotransformation and Catabolism
Research has also focused on the biotransformation and catabolism of biotin and its derivatives, including biotinate sulfoxide. Brady et al. (1966) and Im et al. (1970) explored the degradation of biotin and its sulfoxides in a soil pseudomonad, revealing insights into the catabolic pathways and interactions of these compounds (Brady et al., 1966); (Im et al., 1970).
Biocatalytic Synthesis
Sulfoxides, including biotinate sulfoxide, are important in organic chemistry for their applications in biocatalytic synthesis. Anselmi et al. (2020) discussed various biocatalytic approaches for synthesizing enantioenriched sulfoxides, highlighting recent advances in this field (Anselmi et al., 2020).
Enzymatic Reduction and Biochemical Properties
Cleary and Dykhuizen (1974) studied the enzymatic reduction of D-biotin-d-sulfoxide with cell-free extracts of E. coli, highlighting its role in fulfilling growth requirements for certain bacterial mutants (Cleary & Dykhuizen, 1974).
Synthesis of Chiral Sulfoxides
The synthesis of optically active sulfoxides, a category including biotinate sulfoxide, has been a focus in medicinal and pharmaceutical chemistry. Carreño et al. (2009) and Legros et al. (2005) reviewed advances in asymmetric inductions and catalytic methodologies for the preparation of biologically active sulfoxides, illustrating their significance in drug development and organic synthesis (Carreño et al., 2009); (Legros et al., 2005).
Eigenschaften
Molekularformel |
C10H15N2O4S- |
|---|---|
Molekulargewicht |
259.3 g/mol |
IUPAC-Name |
5-[(3aS,4S,6aR)-2,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate |
InChI |
InChI=1S/C10H16N2O4S/c13-8(14)4-2-1-3-7-9-6(5-17(7)16)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/p-1/t6-,7-,9-,17?/m0/s1 |
InChI-Schlüssel |
KCSKCIQYNAOBNQ-YBSFLMRUSA-M |
Isomerische SMILES |
C1[C@H]2[C@@H]([C@@H](S1=O)CCCCC(=O)[O-])NC(=O)N2 |
Kanonische SMILES |
C1C2C(C(S1=O)CCCCC(=O)[O-])NC(=O)N2 |
Synonyme |
iotin sulfoxide D-biotin-d-sulfoxide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



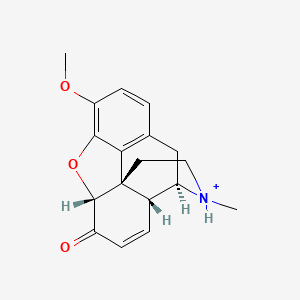
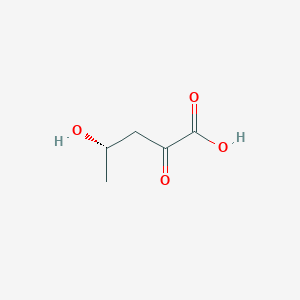
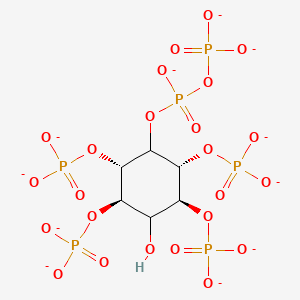
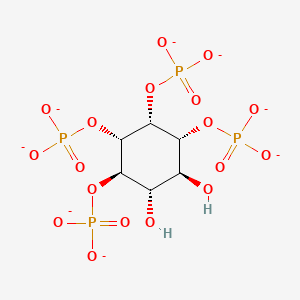
![7'-Acetyl-3',4',8',9',12',14'-hexahydroxy-16'-methoxy-1,5,5-trimethylspiro[cyclohexene-6,18'-pentacyclo[11.6.1.02,11.04,9.017,20]icosa-1(20),2(11),7,12,14,16-hexaene]-6',10'-dione](/img/structure/B1263880.png)
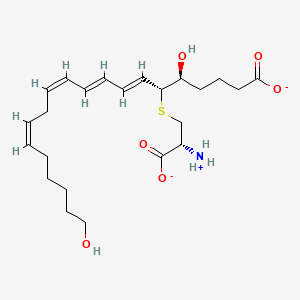
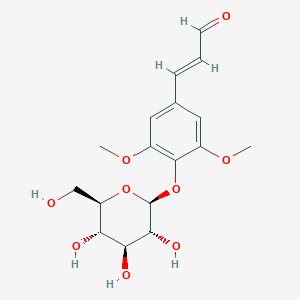
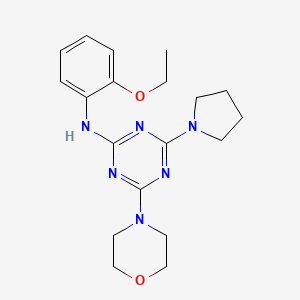
![(15R)-13-[(2-methoxyphenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263891.png)
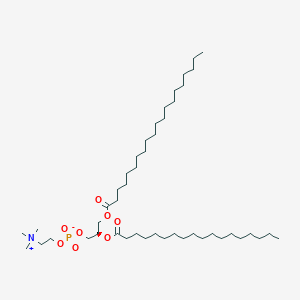

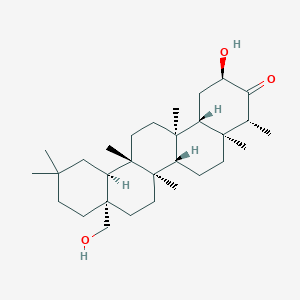
![N-{(1s,2r)-1-benzyl-2-hydroxy-3-[(3-methoxybenzyl)amino]propyl}-5-[methyl(methylsulfonyl)amino]-N'-[(1r)-1-phenylethyl]benzene-1,3-dicarboxamide](/img/structure/B1263897.png)
